5-Bromo-2-(cyclohexyl)pyrimidine
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Overview
Description
5-Bromo-2-(cyclohexyl)pyrimidine is a heterocyclic organic compound with the molecular formula C10H13BrN2 It features a pyrimidine ring substituted with a bromine atom at the 5-position and a cyclohexyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-(cyclohexyl)pyrimidine involves the reaction of 2-bromomalonaldehyde with an amidine compound. This reaction is typically carried out under mild conditions, making it suitable for large-scale production . Another method involves the use of 5-bromo-2-iodopyrimidine as an intermediate, which can undergo selective palladium-catalyzed cross-coupling reactions with various arylboronic acids and alkynylzincs .
Industrial Production Methods
The industrial production of this compound often employs the aforementioned synthetic routes due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is particularly favored in industrial settings due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclohexyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Cross-Coupling: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the compound.
Cross-Coupling Products: Aryl- and alkynyl-substituted pyrimidines.
Scientific Research Applications
5-Bromo-2-(cyclohexyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and DNA-PK inhibitors.
Materials Science: The compound is used in the development of advanced materials due to its unique chemical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Industrial Chemistry: The compound is utilized in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit specific enzymes or interact with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Used as an intermediate in cross-coupling reactions.
2-Cyclohexylpyrimidine: Lacks the bromine atom, resulting in different reactivity.
5-Bromo-2-methylpyrimidine: Substituted with a methyl group instead of a cyclohexyl group.
Uniqueness
5-Bromo-2-(cyclohexyl)pyrimidine is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
5-bromo-2-cyclohexylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUSXAJONAYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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